molecular formula C9H7N3OS B13868675 2-Pyridin-3-yl-1,3-thiazole-4-carboxamide

2-Pyridin-3-yl-1,3-thiazole-4-carboxamide

Cat. No.: B13868675
M. Wt: 205.24 g/mol
InChI Key: JASZCTUQMOURLC-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the thiazole ringThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Pyridin-3-yl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinyl)-1,3-thiazole-4-carboxylic acid
  • 2-(2,3-Anhydrofuranosyl) thiazole-4-carboxamide
  • N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Uniqueness

2-Pyridin-3-yl-1,3-thiazole-4-carboxamide is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with a thiazole ring and a carboxamide group makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H7N3OS/c10-8(13)7-5-14-9(12-7)6-2-1-3-11-4-6/h1-5H,(H2,10,13)

InChI Key

JASZCTUQMOURLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

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